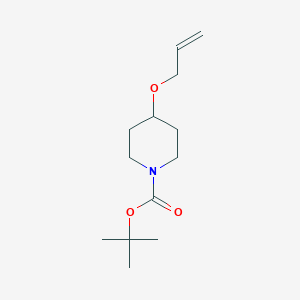

Tert-butyl 4-(allyloxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-prop-2-enoxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-5-10-16-11-6-8-14(9-7-11)12(15)17-13(2,3)4/h5,11H,1,6-10H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZUBRRBXSQEPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621270 | |

| Record name | tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163210-43-3 | |

| Record name | 1,1-Dimethylethyl 4-(2-propen-1-yloxy)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163210-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(prop-2-en-1-yl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties and Synthesis of tert-Butyl 4-(allyloxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Physicochemical Properties of the Precursor: tert-Butyl 4-hydroxypiperidine-1-carboxylate

Due to the absence of published experimental data for tert-butyl 4-(allyloxy)piperidine-1-carboxylate, we present the known physical and chemical properties of its immediate synthetic precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate. This compound is a stable, commercially available solid that serves as a key starting material.

| Property | Value | Citations |

| IUPAC Name | tert-butyl 4-hydroxypiperidine-1-carboxylate | [1] |

| Synonyms | 1-Boc-4-hydroxypiperidine, N-Boc-4-piperidinol | [1][2][3] |

| CAS Number | 109384-19-2 | [1][2][3] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 201.26 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [5][6] |

| Melting Point | 61-65 °C | [3][7] |

| Boiling Point | 292.3 ± 33.0 °C (Predicted) | [3] |

| Density | 1.107 ± 0.06 g/cm³ (Predicted) | [3][7] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |

| pKa | 14.80 ± 0.20 (Predicted) | [3] |

Proposed Synthesis of this compound

The following section details a proposed experimental protocol for the synthesis of this compound from tert-butyl 4-hydroxypiperidine-1-carboxylate and allyl bromide via a Williamson ether synthesis. This method is a fundamental and widely used reaction for the preparation of ethers.[8]

Reaction Scheme

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with tert-butyl 4-hydroxypiperidine-1-carboxylate.

-

Solvent Addition: Anhydrous THF is added to dissolve the starting material. The solution is then cooled to 0 °C in an ice bath.

-

Deprotonation: Sodium hydride (60% dispersion in mineral oil) is added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature for 30-60 minutes to allow for the formation of the alkoxide. Evolution of hydrogen gas will be observed.

-

Alkylation: Allyl bromide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and diluted with water and ethyl acetate. The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

-

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

The following diagram illustrates the logical flow of the proposed synthesis and purification process.

Caption: Experimental workflow for the synthesis of this compound.

Safety Information

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate: Causes skin and serious eye irritation. May cause respiratory irritation.[1][2] It is advised to wear suitable protective clothing, gloves, and eye/face protection.[7]

-

Sodium Hydride: Flammable solid. Reacts violently with water, liberating extremely flammable gases. Handle under an inert atmosphere.

-

Allyl Bromide: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Lachrymator.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough safety review and risk assessment by qualified personnel before any experimental work is undertaken. Always consult the relevant Safety Data Sheets (SDS) for all reagents and follow appropriate laboratory safety procedures.

References

- 1. Tert-butyl 4-hydroxypiperidine-1-carboxylate | C10H19NO3 | CID 643502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 4. tert-butyl 4-hydroxypiperidin-1-carboxylate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Tert-butyl 4-(allyloxy)piperidine-1-carboxylate chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a key intermediate in organic synthesis. The document outlines its chemical structure, analytical properties, a plausible synthesis protocol, and a logical workflow for its characterization.

Chemical Structure and Identifiers

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and an allyloxy group at the 4-position.

| Identifier | Value |

| IUPAC Name | tert-butyl 4-(prop-2-en-1-yloxy)piperidine-1-carboxylate |

| Molecular Formula | C₁₃H₂₃NO₃ |

| Molecular Weight | 241.33 g/mol |

| Canonical SMILES | C=CCOC1CCN(CC1)C(=O)OC(C)(C)C |

| InChIKey | YFWQFKUQVJNPKP-UHFFFAOYSA-N |

Physicochemical Properties

While specific experimental data for this exact compound is not widely published, the following table summarizes expected physicochemical properties based on its structure and data from similar compounds.

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil or solid |

| Boiling Point | Not readily available; likely > 250 °C at atmospheric pressure |

| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Insoluble in water. |

Synthesis Protocol

A common and effective method for the synthesis of this compound is the Williamson ether synthesis, starting from tert-butyl 4-hydroxypiperidine-1-carboxylate and an allyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)[1]

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Allyl bromide (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 4-hydroxypiperidine-1-carboxylate and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride in portions to the stirred solution. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add allyl bromide dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Analytical Characterization

The following tables summarize the expected analytical data for the synthesized compound based on characteristic spectral regions for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.90 | ddt | 1H | -CH=CH₂ |

| ~5.25 | dq | 1H | -CH=CH H (trans) |

| ~5.15 | dq | 1H | -CH=CH H (cis) |

| ~3.95 | dt | 2H | -O-CH₂ -CH=CH₂ |

| ~3.65 | m | 2H | Piperidine H (axial, adjacent to N) |

| ~3.50 | m | 1H | Piperidine H (at C4) |

| ~3.10 | m | 2H | Piperidine H (equatorial, adjacent to N) |

| ~1.85 | m | 2H | Piperidine H (axial, adjacent to C4) |

| ~1.55 | m | 2H | Piperidine H (equatorial, adjacent to C4) |

| 1.45 | s | 9H | -C(CH₃)₃ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~154.8 | C=O (carbamate) |

| ~135.0 | -CH =CH₂ |

| ~117.0 | -CH=CH₂ |

| ~79.5 | -C (CH₃)₃ |

| ~73.0 | Piperidine C4 |

| ~69.5 | -O-CH₂ -CH=CH₂ |

| ~40.5 | Piperidine C2, C6 (adjacent to N) |

| ~30.5 | Piperidine C3, C5 |

| ~28.4 | -C(CH₃ )₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2975, 2860 | Strong | C-H stretch (alkane) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1645 | Medium | C=C stretch (alkene) |

| ~1160 | Strong | C-O stretch (ether and ester) |

Mass Spectrometry (MS)

| m/z | Ion |

| 242.17 | [M+H]⁺ |

| 186.15 | [M - C₄H₉O₂ + H]⁺ (loss of Boc group) |

| 142.10 | [M - C₅H₉O₂]⁺ (loss of allyloxy and isobutene) |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to the complete characterization of this compound.

Caption: Workflow for the synthesis and analysis of the target compound.

References

A Technical Guide to tert-butyl 4-(allyloxy)piperidine-1-carboxylate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a valuable heterocyclic building block in modern medicinal chemistry and organic synthesis. The piperidine scaffold is a ubiquitous motif in pharmaceuticals, and functionalized derivatives such as this compound are critical for the development of novel therapeutic agents.[1][2] This document details the chemical identity, physicochemical properties, a robust synthesis protocol via Williamson ether synthesis, and key applications. Furthermore, it outlines essential safety and handling procedures derived from data on structurally related compounds to ensure its proper use in a research and development setting.

Chemical Identity and Properties

This compound is a derivative of piperidine featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen and an allyloxy group at the C4 position. The Boc group provides stability and prevents unwanted side reactions of the amine, while the allyl group serves as a versatile chemical handle for further synthetic transformations.[3]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | tert-butyl 4-(prop-2-en-1-yloxy)piperidine-1-carboxylate | (Predicted) |

| CAS Number | 845305-83-1 | PubChem[4] |

| Molecular Formula | C₁₃H₂₃NO₃ | (Calculated) |

| PubChem CID | 53407862 (for a related structure) | PubChem[4] |

| InChIKey | (Not definitively available) | |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OCC=C | (Predicted) |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 241.33 g/mol | (Calculated) |

| Appearance | Colorless to pale yellow oil or low-melting solid | (Predicted) |

| Boiling Point | Not determined | |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH) | (Inferred) |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [5][6] |

Synthesis and Purification

The most direct and industrially scalable approach to synthesizing this compound is the Williamson ether synthesis. This reliable Sɴ2 reaction involves the deprotonation of a precursor alcohol to form a nucleophilic alkoxide, which then displaces a halide from an alkyl halide.[7][8][9]

2.1. Synthetic Strategy: Williamson Ether Synthesis

The synthesis commences with the commercially available and stable precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate. This alcohol is deprotonated using a strong, non-nucleophilic base like sodium hydride (NaH) to generate the corresponding alkoxide. This intermediate is not isolated but is reacted in situ with an allyl halide, such as allyl bromide. The alkoxide performs an Sɴ2 attack on the electrophilic carbon of the allyl bromide, displacing the bromide ion and forming the desired ether linkage.[10][11]

Caption: Williamson ether synthesis workflow.

2.2. Detailed Experimental Protocol

Causality: This protocol is designed for efficiency and safety. Sodium hydride is a powerful base that irreversibly deprotonates the alcohol, driving the reaction forward; the hydrogen gas byproduct safely vents from the system.[10] Anhydrous THF is used as the solvent to prevent quenching the base and alkoxide intermediate. The reaction is initiated at 0 °C to control the initial exothermic deprotonation before being warmed to drive the Sɴ2 reaction to completion.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) via cannula to the flask. Cool the suspension to 0 °C using an ice bath.

-

Alcohol Addition: Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred NaH suspension over 30 minutes.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Cessation of H₂(g) evolution indicates complete formation of the alkoxide.

-

Electrophile Addition: Cool the reaction mixture back to 0 °C. Add allyl bromide (1.1 equivalents) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS analysis indicates complete consumption of the starting material).

-

Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc).

-

Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

2.3. Characterization

The final product should be characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR is expected to show characteristic signals for the Boc group (a singlet at ~1.45 ppm), the allyl group (multiplets at ~5.9 ppm, ~5.2 ppm, and a doublet at ~4.0 ppm), and the piperidine ring protons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show the [M+H]⁺ or [M+Na]⁺ adducts corresponding to the calculated molecular weight.

-

Infrared (IR) Spectroscopy: Key stretches would include the C=O of the carbamate (~1690 cm⁻¹) and the C-O-C of the ether (~1100 cm⁻¹).

Applications in Medicinal Chemistry and Organic Synthesis

The title compound is not merely an inert scaffold but a highly versatile intermediate. Its value lies in the orthogonal nature of its functional groups: the Boc-protected amine and the reactive allyl ether.[3]

3.1. A Versatile Piperidine Building Block

The piperidine ring is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs.[1][12] This compound allows for the straightforward incorporation of a 4-oxysubstituted piperidine core into larger, more complex molecules. The Boc group can be easily removed under mild acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine, which can then participate in amide couplings, reductive aminations, or other N-functionalization reactions.[13]

3.2. Chemical Transformations of the Allyl Group

The terminal alkene of the allyl group is a gateway to a wide array of chemical transformations, allowing for extensive diversification of the molecular scaffold.[14] This versatility is crucial for exploring structure-activity relationships (SAR) in drug development programs.

Caption: Key downstream reactions of the allyl ether moiety.

-

Oxidative Cleavage (Ozonolysis): Treatment with ozone followed by a reductive workup (e.g., dimethyl sulfide) cleaves the double bond to yield an aldehyde, which can be used in subsequent reactions like Wittig olefination or reductive amination.[15]

-

Dihydroxylation: Using reagents like osmium tetroxide (catalytic) with N-methylmorpholine N-oxide (NMO), the alkene can be converted into a vicinal diol, introducing chirality and hydrogen-bonding capability.[16]

-

Heck Coupling: Palladium-catalyzed coupling reactions can be performed to form new C-C bonds, attaching aryl or vinyl groups.

-

Claisen Rearrangement: While requiring specific conditions (typically high heat), the allyl ether could potentially undergo a[6][6]-sigmatropic rearrangement, although this is more common for allyl vinyl or allyl aryl ethers.[17][18]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a robust safety profile can be constructed based on data for structurally similar N-Boc protected piperidines and alkyl ethers.[5][19][20][21]

4.1. Hazard Identification

Similar compounds are consistently classified with the following hazards. Users should assume this compound presents similar risks until proven otherwise.

Table 3: GHS Hazard Summary (Inferred)

| Hazard Class | GHS Category | Hazard Statement | Source |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [5][19][20][21] |

| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation | [5][20][21] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [5][20] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [19][20] |

4.2. Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[6][22]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[21]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use.[22]

-

Skin and Body Protection: Wear a lab coat. Choose body protection according to the amount and concentration of the substance at the workplace.[22]

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][21]

4.3. Storage and Stability

-

Conditions for Safe Storage: Store in a tightly closed container in a dry and well-ventilated place. A recommended storage temperature is 2-8°C for long-term stability.[23]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[21]

Conclusion

This compound stands as a highly valuable and versatile building block for chemical synthesis. Its strategic combination of a stable, Boc-protected piperidine core with a synthetically malleable allyl ether moiety provides researchers and drug development professionals with a powerful tool for creating diverse and complex molecular architectures. The straightforward synthesis and the potential for numerous downstream chemical modifications ensure its continued relevance in the pursuit of novel therapeutics and functional molecules. Adherence to appropriate safety protocols, as outlined in this guide, is essential for its responsible and effective use in the laboratory.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. nbinno.com [nbinno.com]

- 4. 4-(Piperidin-4-yloxy)-piperidine-1-carboxylic acid t-butyl ester | C15H28N2O3 | CID 53407862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. Williamson Synthesis [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. benchchem.com [benchchem.com]

- 13. WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate - Google Patents [patents.google.com]

- 14. Allyl Ethers [organic-chemistry.org]

- 15. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. PubChemLite - Tert-butyl 4-(1,2-dihydroxyethyl)piperidine-1-carboxylate (C12H23NO4) [pubchemlite.lcsb.uni.lu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. redalyc.org [redalyc.org]

- 19. tert-Butyl 4-oxopiperidine-1-carboxylate | C10H17NO3 | CID 735900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. fishersci.com [fishersci.com]

- 22. peptide.com [peptide.com]

- 23. 940890-90-4|(S)-tert-Butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

In-Depth Technical Guide: Tert-butyl 4-(allyloxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a key intermediate in medicinal chemistry. This document details its chemical properties, a robust synthesis protocol, and its significance as a versatile building block in the development of novel therapeutics.

Core Compound Properties

This compound is a derivative of piperidine, featuring a protective tert-butoxycarbonyl (Boc) group on the nitrogen and an allyloxy group at the 4-position. The presence of the Boc group enhances its solubility in organic solvents and prevents unwanted side reactions of the piperidine nitrogen, while the terminal double bond of the allyl group offers a reactive handle for further chemical modifications.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₃NO₃ | Calculated |

| Molecular Weight | 241.33 g/mol | Calculated |

Synthesis of this compound

The primary synthetic route to this compound is through a Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group of Tert-butyl 4-hydroxypiperidine-1-carboxylate to form an alkoxide, which then acts as a nucleophile to displace a halide from an allyl halide.

Experimental Protocol: Williamson Ether Synthesis

Materials:

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous THF.

-

Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

-

Allylation: The reaction mixture is cooled back to 0 °C, and allyl bromide (1.5 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Work-up: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Role in Drug Discovery and Development

The Boc-protected piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The title compound serves as a valuable intermediate for introducing a flexible, functionalizable linker into a molecule. The terminal alkene of the allyloxy group can undergo various transformations, including:

-

Hydroboration-oxidation: to yield a primary alcohol.

-

Ozonolysis: to generate an aldehyde.

-

Heck coupling or other cross-coupling reactions: to form new carbon-carbon bonds.

-

Metathesis reactions: for the construction of larger ring systems or complex molecules.

This versatility makes this compound a key starting material for creating libraries of compounds for screening in drug discovery programs targeting a diverse range of diseases.

Visualizations

The following diagrams illustrate the synthesis and potential derivatization of this compound.

Caption: Synthetic workflow for this compound.

Caption: Potential derivatization pathways for further molecular elaboration.

solubility of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate in organic solvents

An In-Depth Technical Guide to the Solubility of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. A deep understanding of a compound's solubility is critical for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients (APIs). This document outlines a predicted solubility profile, details established experimental protocols for quantitative determination, and presents a logical workflow for solubility assessment in a drug discovery context.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative profile can be predicted based on its molecular structure and the known behavior of similar compounds. The molecule contains a bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group and a piperidine ring, which contribute to its lipophilicity. The presence of ether and carbonyl oxygens, however, introduces some polarity and potential for hydrogen bonding.

The "like dissolves like" principle suggests that the compound will be more soluble in organic solvents that have similar polarity.[1] Piperidine-based structures are often soluble in a range of organic solvents.[2][3][4] Therefore, this compound is expected to be highly soluble in moderately polar to nonpolar organic solvents.

Disclaimer: The following table presents a predicted qualitative solubility profile. This information is intended for initial guidance and should be confirmed by empirical testing using the protocols outlined in this guide.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM) | High | Effective at solvating both the polar functional groups and the nonpolar hydrocarbon portions of the molecule. |

| Tetrahydrofuran (THF) | High | Favorable dipole-dipole interactions are expected with the ether and carbonyl groups.[3] | |

| Ethyl Acetate | High | Good balance of polarity to dissolve the compound. | |

| Acetone | High | Capable of solvating the polar functional groups.[3] | |

| Acetonitrile (ACN) | Moderate | May be slightly too polar to effectively solvate the large nonpolar regions of the molecule. | |

| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[1] | |

| Polar Protic | Ethanol | Moderate | The hydroxyl group can interact with the molecule's heteroatoms, but the overall polarity may be less ideal than aprotic solvents. |

| Methanol | Moderate to Low | Higher polarity compared to ethanol may reduce its effectiveness in solvating the nonpolar Boc and piperidine structures.[1] | |

| Nonpolar | Toluene | Moderate | The aliphatic structure suggests good compatibility with nonpolar aromatic rings.[3] |

| Heptane / Hexane | Low | The compound's polarity, though limited, is likely too high for significant solubility in highly nonpolar aliphatic solvents.[4] |

Experimental Protocols for Solubility Determination

In drug discovery and development, two primary types of solubility are measured: kinetic and thermodynamic. Kinetic solubility is a high-throughput, non-equilibrium measurement used for early-stage screening, while thermodynamic solubility is a lower-throughput, equilibrium measurement crucial for lead optimization and pre-formulation.[5][6]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method determines the maximum concentration of a compound that can dissolve in a solvent at equilibrium and is considered the "gold standard" for solubility measurement.[7]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent(s) (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vial roller system at a controlled temperature (e.g., 25 °C)[7]

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)[8]

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[7][8]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound to a pre-weighed glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker or roller. Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, let the vial stand at the same constant temperature to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the vial at high speed or filter the supernatant through a syringe filter.[6][10] This step must be performed carefully to avoid temperature changes that could alter the solubility.[6]

-

Quantification:

-

Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

Prepare a series of standard solutions of the compound at known concentrations.

-

Analyze the diluted sample and the standard solutions by HPLC-UV at the compound's maximum absorbance wavelength (λmax).[6]

-

-

Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standard solutions. Use the equation of the line to determine the concentration of the diluted sample, and then back-calculate the original concentration of the saturated solution, accounting for the dilution factor. This final value is the thermodynamic solubility, typically expressed in µg/mL or mM.[10]

Protocol 2: Kinetic Solubility Determination via Nephelometry

This high-throughput method is ideal for rapid screening during early drug discovery.[5][11] It measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is added to an aqueous buffer, which simulates assay conditions. While this protocol describes an aqueous system, the principles can be adapted for organic solvent mixtures.

Objective: To rapidly assess the kinetic solubility of this compound.

Materials and Equipment:

-

This compound

-

Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)

-

Microtiter plates (e.g., 96-well or 384-well)[11]

-

Nephelometer (plate reader capable of measuring light scattering)[11]

-

Automated liquid handler or multichannel pipettes

Procedure:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).[12]

-

Plate Setup: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate. Then, add the aqueous buffer to each well to create a range of final compound concentrations.[5][11] The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Mix the plate contents thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[11][12]

-

Measurement: Place the microtiter plate into a nephelometer and measure the light scattering in each well. The instrument directs a light beam through the sample, and the amount of scattered light is proportional to the amount of precipitate formed.[6][13]

-

Data Analysis: Plot the light scattering signal (often in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.[6]

Workflow for Solubility Assessment in Drug Discovery

The following diagram illustrates the logical progression of solubility testing for a compound of interest within a typical drug discovery pipeline. Early-stage, high-throughput kinetic assays are used to quickly filter large numbers of compounds, while more resource-intensive thermodynamic assays are reserved for validating and characterizing promising candidates.

Caption: General workflow for solubility assessment in drug discovery.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. evotec.com [evotec.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 10. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. enamine.net [enamine.net]

- 13. emeraldcloudlab.com [emeraldcloudlab.com]

A Technical Guide to the Reactivity and Synthetic Applications of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity and synthetic utility of tert-butyl 4-(allyloxy)piperidine-1-carboxylate. As a versatile bifunctional molecule, its "mechanism of action" is best understood through its role as a synthetic building block, where its distinct functional groups—the N-Boc protecting group and the O-allyl ether—dictate its reactivity in a range of chemical transformations. This document outlines the core principles of its reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in complex molecule synthesis and drug discovery.

Core Reactivity and Functional Group Analysis

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the orthogonal reactivity of its two primary functional moieties:

-

N-Boc (tert-butoxycarbonyl) Group: This carbamate protects the piperidine nitrogen, rendering it nucleophilic and preventing unwanted side reactions. The Boc group is stable under a wide range of conditions but can be selectively removed under acidic conditions, unmasking the secondary amine for further functionalization.

-

Allyloxy Group: The allyl group serves as a versatile handle for a variety of transformations. The ether linkage can be cleaved under specific conditions, and the terminal alkene is amenable to reactions such as palladium-catalyzed allylic substitutions, isomerizations, and various addition reactions.

The strategic manipulation of these two groups allows for the sequential introduction of different molecular fragments, making it a valuable scaffold in multi-step syntheses.

Mechanism of Action in Key Chemical Transformations

The "mechanism of action" of this compound is defined by its participation in specific, predictable chemical reactions. Below are detailed examinations of its most common transformations.

The removal of the Boc group is a fundamental step to enable further reactions at the piperidine nitrogen, such as acylation, alkylation, or arylation. This transformation is most commonly achieved under acidic conditions.

Mechanism: The reaction proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, making it a better leaving group. The unstable tert-butyl cation is then eliminated, which subsequently deprotonates to form isobutylene gas. The resulting carbamic acid is unstable and decarboxylates to yield the free secondary amine.

The Piperidine Scaffold: Unveiling the Potential Biological Activity of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate Derivatives

A Technical Guide for Researchers and Drug Development Professionals

The piperidine ring is a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals, earning it the status of a "privileged scaffold" in medicinal chemistry. Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for potent and selective interactions with a multitude of biological targets. This technical guide delves into the potential biological activities of a specific class of these compounds: Tert-butyl 4-(allyloxy)piperidine-1-carboxylate and its derivatives.

While direct biological data for this compound is not extensively available in peer-reviewed literature, the well-established biological profiles of structurally related N-Boc-4-substituted piperidine derivatives provide a strong foundation for predicting its potential therapeutic applications. This document summarizes the known biological activities of analogous compounds, presents relevant quantitative data, details common experimental protocols for screening such derivatives, and visualizes key signaling pathways and experimental workflows.

Potential Therapeutic Applications of the N-Boc-4-Substituted Piperidine Scaffold

Based on the activities of closely related analogs, derivatives of this compound are promising candidates for investigation in several therapeutic areas. The N-Boc (tert-butyloxycarbonyl) protecting group is a common feature in the synthesis of these molecules, often removed in a final step to yield the active compound.

Anticancer Activity

The piperidine scaffold is a core component of numerous anticancer agents. Derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines. The mechanism often involves the modulation of critical cell signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Kinase Inhibition

The N-Boc-piperidine framework is a key building block in the synthesis of various kinase inhibitors. Notably, it is found in precursors to Bruton's tyrosine kinase (BTK) inhibitors, which are crucial in the treatment of B-cell malignancies.[1][2][3]

Antimicrobial and Antifungal Activity

Researchers have synthesized and evaluated a multitude of piperidine derivatives for their ability to combat microbial and fungal infections.[4][5][6][7][8][9][10][11] These compounds offer a potential starting point for the development of new anti-infective agents.

Central Nervous System (CNS) Activity

The piperidine moiety is present in many CNS-active drugs. Derivatives have been explored for neuroprotective effects and as antagonists for targets like the N-methyl-D-aspartate (NMDA) receptor.[12][13] The scaffold is also a feature of some antipsychotic medications.[14]

Analgesic Properties

Certain piperidine derivatives have demonstrated analgesic effects, suggesting their potential use in pain management.[4][12]

Quantitative Biological Data of Related Piperidine Derivatives

The following tables summarize quantitative data for various N-substituted piperidine derivatives, illustrating the potential potency that can be achieved with this molecular scaffold. It is important to note that these data are for analogous compounds and not for this compound itself.

Table 1: Anticancer Activity of Selected Piperidine Derivatives

| Compound Class | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| N-benzyl Piperidinium | A549 | Lung | 32.43 | [12] |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT-29 | Colon | 6-11 | [15] |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE | Colon | 6-11 | [15] |

| 4-(piperid-3-yl)amino quinazoline (A5) | SU-DHL-6 | B-cell lymphoma | 0.16 | [16] |

| 4-(piperid-3-yl)amino quinazoline (A8) | SU-DHL-6 | B-cell lymphoma | 0.12 | [16] |

Table 2: Kinase Inhibitory Activity of Selected Piperidine-Containing Compounds

| Compound | Kinase Target | IC50 (nM) | Reference |

| Idelalisib | PI3Kδ | 1.2 | [16] |

| Quinazoline Derivative A5 | PI3Kδ | 1.3 | [16] |

| Quinazoline Derivative A8 | PI3Kδ | 0.7 | [16] |

| CHMFL-BTK-01 | BTK | 7 | [3] |

Table 3: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Phenylthiazole Derivative | MRSA USA300 | 4 | [10] |

| Phenylthiazole Derivative | Clostridium difficile | 4 | [10] |

| Aminopropanol Derivative KVM-219 | S. aureus | 0.78 | [11] |

| Aminopropanol Derivative KVM-219 | C. albicans | 1.56 | [11] |

| 4-Aminopiperidine Derivative 2b | Aspergillus spp. | 0.25-2 | [8] |

| 4-Aminopiperidine Derivative 3b | Candida spp. | 0.125-1 | [8] |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently employed in the biological screening of novel piperidine derivatives.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[12][14][15][17]

Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for a period of 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C in the dark.

-

Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

Methodology:

-

Compound Preparation: Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).

-

Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 3: Radioligand Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor from cell lines or animal tissues.

-

Assay Buffer: Prepare an appropriate assay buffer with specific ions and pH to ensure optimal receptor binding.

-

Incubation: In a microtiter plate, combine the cell membrane preparation, a radiolabeled ligand specific for the receptor (e.g., [³H]-dextromethorphan for NMDA receptors), and varying concentrations of the unlabeled test compound.

-

Non-specific Binding Determination: A set of wells should contain a high concentration of a known unlabeled ligand to saturate the receptors, which allows for the determination of non-specific binding.

-

Equilibrium and Termination: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed to determine the Ki (inhibitory constant) of the test compound.

Visualizing Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

Caption: A general workflow for the biological screening of novel piperidine compounds.

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a potential target for piperidine derivatives.

References

- 1. WO2017103611A1 - Compounds useful as kinase inhibitors - Google Patents [patents.google.com]

- 2. Discovery of the Bruton's Tyrosine Kinase Inhibitor Clinical Candidate TAK-020 (S)-5-(1-((1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl)-2,4-dihydro-3 H-1,2,4-triazol-3-one, by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicjournals.org [academicjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel phenylthiazoles with a tert-butyl moiety: promising antimicrobial activity against multidrug-resistant pathogens with enhanced ADME properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.usmf.md [repository.usmf.md]

- 12. benchchem.com [benchchem.com]

- 13. ajchem-a.com [ajchem-a.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

comprehensive literature review on Tert-butyl 4-(allyloxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a key building block in synthetic organic chemistry. This document outlines its chemical properties, synthesis, and reactivity, with a focus on experimental details and potential applications in drug discovery.

Core Compound Properties

This compound is a heterocyclic compound featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and functionalized with an allyloxy group at the 4-position.

| Property | Value | Source |

| CAS Number | 163210-43-3 | Moshang Chemistry |

| Molecular Formula | C₁₃H₂₃NO₃ | Calculated |

| Molecular Weight | 241.33 g/mol | CymitQuimica |

| Purity | ≥98.0% | CymitQuimica |

Synthesis and Reactivity

This section details the primary synthetic route to this compound and a key reaction demonstrating its utility as a synthetic intermediate.

Synthesis via Williamson Ether Synthesis

The most direct synthesis of this compound involves the Williamson ether synthesis. This reaction proceeds by the deprotonation of the hydroxyl group of Tert-butyl 4-hydroxypiperidine-1-carboxylate, followed by nucleophilic attack on an allyl halide.

Experimental Protocol:

A detailed experimental protocol is provided based on the methodology outlined in patent US20070259888A1.

-

Reagents:

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate

-

Sodium hydride (NaH)

-

3-Bromopropene (Allyl bromide)

-

N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Add 3-bromopropene dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to proceed for 0.5 hours.

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated under reduced pressure to yield this compound.

-

Logical Relationship of Synthesis:

Caption: Williamson ether synthesis of the target compound.

Ozonolysis to an Aldehyde

The allyl group of this compound can be oxidatively cleaved using ozone to furnish the corresponding aldehyde, Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate. This transformation is a valuable synthetic step for introducing a reactive carbonyl group.

Experimental Protocol:

The following protocol is based on the ozonolysis reaction described in patent WO2019186343A1.

-

Reagents:

-

This compound

-

Ozone (O₃)

-

Dichloromethane (DCM)

-

Reductive workup agent (e.g., Dimethyl sulfide or Triphenylphosphine)

-

-

Procedure:

-

Dissolve this compound in dichloromethane and cool the solution to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reductive workup agent to the reaction mixture at -78 °C and allow it to warm to room temperature.

-

The reaction mixture is then washed, dried, and concentrated to yield Tert-butyl 4-(2-oxoethoxy)piperidine-1-carboxylate.

-

Experimental Workflow for Ozonolysis:

Caption: Ozonolysis reaction workflow.

Spectroscopic Data

A comprehensive search of available literature and chemical databases did not yield specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Researchers synthesizing this compound should perform standard analytical characterization to confirm its identity and purity.

Applications in Drug Discovery

While specific applications of this compound in drug development are not extensively documented in the public domain, the piperidine scaffold is a privileged structure in medicinal chemistry. The Boc-protected piperidine moiety is a common building block for the synthesis of a wide range of biologically active molecules.

The allyloxy group provides a versatile handle for further chemical modifications. For instance, the ozonolysis reaction described above generates an aldehyde, which can participate in various carbon-carbon bond-forming reactions, such as aldol reactions, Wittig reactions, and reductive aminations, to build more complex molecular architectures. The double bond of the allyl group itself can also be functionalized through reactions like dihydroxylation, epoxidation, or hydrogenation.

The general utility of this compound lies in its ability to serve as a precursor to more complex piperidine derivatives that may exhibit a range of pharmacological activities.

Potential Synthetic Utility in Drug Discovery:

Caption: Synthetic pathways from the core compound.

Conclusion

This compound is a valuable synthetic intermediate with potential applications in the development of novel therapeutics. Its synthesis is straightforward, and the presence of a versatile allyloxy group allows for a variety of subsequent chemical transformations. While detailed public information on its direct biological activity and comprehensive spectroscopic characterization is currently limited, its role as a building block for more complex piperidine-containing molecules underscores its importance for the research and drug development community. Further investigation into the synthetic utility and biological screening of derivatives of this compound is warranted.

Navigating the Safety and Handling of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for Tert-butyl 4-(allyloxy)piperidine-1-carboxylate was found in a comprehensive search of available literature and databases. The following information is compiled from the SDS of the closely related compound, Tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate, and other similar piperidine derivatives. This guide should be used as a supplementary resource to standard laboratory safety protocols and professional judgment.

Executive Summary

This compound is a piperidine derivative of interest in synthetic and medicinal chemistry. As with any chemical substance, understanding its hazard profile and proper handling procedures is paramount to ensure laboratory safety. This technical guide provides a comprehensive overview of the known and inferred safety and handling precautions for this compound. It includes a summary of hazard classifications, personal protective equipment (PPE) recommendations, first aid measures, and a plausible synthetic protocol. All quantitative data is presented in clear, tabular formats, and key workflows are visualized using diagrams.

Hazard Identification and Classification

Based on the analysis of closely related compounds, this compound is anticipated to present the following hazards:

| Hazard Class | GHS Hazard Statement |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning

Pictograms:

Physical and Chemical Properties

| Property | Value (for Tert-butyl 4-allyl-4-(allyloxy)piperidine-1-carboxylate) |

| CAS Number | 374795-39-8 |

| Molecular Formula | C17H29NO3 |

| Molecular Weight | 295.42 g/mol |

| Appearance | Not specified |

| Purity | 95% |

Safe Handling and Storage

Adherence to strict safety protocols is essential when handling this compound.

| Precautionary Measure | Protocol |

| Ventilation | Use only in a well-ventilated area, preferably in a chemical fume hood. |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles. |

| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |

| Handling | Avoid contact with skin and eyes. Avoid breathing dust, fumes, gas, mist, vapors, or spray. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. |

Personal Protective Equipment (PPE) Workflow

Caption: Recommended Personal Protective Equipment (PPE) workflow.

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

| Action | Procedure |

| Personal Precautions | Ensure adequate ventilation. Wear appropriate PPE. Evacuate personnel to a safe area. |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. |

| Containment and Cleanup | Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. |

Experimental Protocol: A Plausible Synthetic Route

Generalized Synthetic Workflow

Caption: Plausible synthetic workflow for the target compound.

Detailed Methodology (Hypothetical)

-

Preparation: To a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add sodium hydride (NaH, 1.2 eq) portion-wise.

-

Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

-

Addition: Cool the reaction mixture back to 0°C and add allyl bromide (1.2 eq) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways for this compound. Its structural similarity to other piperidine-containing compounds suggests potential applications in drug discovery, but specific targets and mechanisms of action remain to be elucidated through future research.

Conclusion

While specific data for this compound is limited, a conservative approach to safety and handling is warranted based on the hazard profile of structurally related compounds. Researchers and drug development professionals should treat this compound as a potential skin, eye, and respiratory irritant and employ appropriate personal protective equipment and engineering controls. The provided hypothetical synthetic protocol offers a starting point for its preparation, which should be further optimized under strict safety supervision. Further research is necessary to determine its biological activity and full toxicological profile.

An In-depth Technical Guide to Tert-butyl 4-(allyloxy)piperidine-1-carboxylate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a key synthetic intermediate, has played a significant, albeit often unheralded, role in the landscape of modern drug discovery. This technical guide provides a comprehensive overview of its history, detailed synthetic protocols, and its critical application as a building block in the preparation of complex pharmaceutical agents. Particular focus is given to its role in the synthesis of kinase inhibitors, highlighting its importance for researchers in the field of medicinal chemistry.

Discovery and History

The discovery of this compound is not marked by a singular, celebrated event but rather by its emergence as a valuable synthetic intermediate in the patent literature, particularly within programs aimed at discovering novel kinase inhibitors. Its history is intrinsically linked to the development of its precursor, tert-butyl 4-hydroxypiperidine-1-carboxylate, a versatile scaffold in medicinal chemistry. The introduction of the allyloxy group provides a functional handle for further chemical transformations, such as cross-coupling reactions, making it an attractive component in the assembly of complex drug molecules. Its first notable appearances in the early 21st century were in patents detailing the synthesis of small molecule therapeutics, underscoring its immediate utility in the pharmaceutical industry.

Physicochemical and Spectroscopic Data

The quantitative data for this compound and its immediate precursor are summarized in the tables below for ease of comparison.

Table 1: Physicochemical Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| tert-Butyl 4-hydroxypiperidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 109384-19-2 |

| This compound | C₁₃H₂₃NO₃ | 241.33 | 163210-43-3 |

Table 2: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR (CDCl₃) | 5.98-5.88 (m, 1H), 5.27 (dq, J = 17.2, 1.6 Hz, 1H), 5.16 (dq, J = 10.4, 1.4 Hz, 1H), 3.98 (dt, J = 5.4, 1.4 Hz, 2H), 3.70-3.60 (m, 2H), 3.50-3.40 (m, 1H), 3.15-3.05 (m, 2H), 1.85-1.75 (m, 2H), 1.55-1.45 (m, 2H), 1.44 (s, 9H) |

| ¹³C NMR (CDCl₃) | 154.9, 134.9, 117.1, 79.4, 74.8, 69.3, 41.0 (br), 30.9, 28.4 |

Note: Spectroscopic data can vary slightly depending on the solvent and instrument used.

Experimental Protocols

The synthesis of this compound is typically achieved through a Williamson ether synthesis, starting from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate.

Synthesis of this compound

This protocol is adapted from patent literature describing the synthesis of intermediates for kinase inhibitors.

Reaction Scheme:

Figure 1: Synthesis of this compound.

Materials:

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous DMF, sodium hydride (1.2 eq) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

The resulting mixture is stirred at 0 °C for 30 minutes.

-

Allyl bromide (1.5 eq) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The aqueous layer is extracted with diethyl ether (3 x volumes).

-

The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Expected Yield: ~85%

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. Its primary utility lies in providing a piperidine core with a protected nitrogen and a versatile allyloxy functional group that can be further elaborated.

A notable application is in the synthesis of Axitinib , a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3. Axitinib is an anti-cancer drug used for the treatment of advanced renal cell carcinoma.

Synthetic Pathway to an Axitinib Precursor

The following diagram illustrates the role of this compound as an intermediate in a synthetic route towards a key precursor of Axitinib.

Figure 2: Synthetic utility in the preparation of an Axitinib precursor.

Signaling Pathway of Axitinib

As an inhibitor of VEGFRs, Axitinib interferes with the VEGF signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels), a process that is vital for tumor growth and metastasis.

Figure 3: Simplified VEGF signaling pathway and the inhibitory action of Axitinib.

Conclusion

This compound serves as a prime example of a crucial, yet often overlooked, building block in the intricate process of drug discovery and development. Its straightforward synthesis and the versatility of its functional groups have made it an important intermediate for medicinal chemists. The successful application of this compound in the synthesis of clinically approved drugs like Axitinib validates its significance and ensures its continued relevance in the pursuit of novel therapeutics. This guide provides a foundational understanding for researchers looking to leverage the synthetic potential of this valuable piperidine derivative.

Methodological & Application

Synthesis of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Tert-butyl 4-(allyloxy)piperidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The protocol detailed below is based on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages.

Introduction

This compound is a key intermediate used in the synthesis of a variety of biologically active molecules. The piperidine scaffold is a common motif in many pharmaceuticals, and the allyloxy group provides a versatile handle for further chemical modifications, such as cross-metathesis, dihydroxylation, or ozonolysis, enabling the exploration of diverse chemical space. The synthesis described herein involves the O-alkylation of Tert-butyl 4-hydroxypiperidine-1-carboxylate with an allyl halide in the presence of a strong base.

Reaction Scheme

The synthesis proceeds via a Williamson ether synthesis, which is an S_N_2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[1][2] In this case, the alkoxide is generated in situ from Tert-butyl 4-hydroxypiperidine-1-carboxylate using a strong base like sodium hydride.

Data Presentation

The following table summarizes the key quantitative data for the synthesis protocol.

| Parameter | Value |

| Reactants | |

| Tert-butyl 4-hydroxypiperidine-1-carboxylate | 1.0 eq |

| Sodium Hydride (60% dispersion in mineral oil) | 1.2 eq |

| Allyl Bromide | 1.1 eq |

| Solvent | |

| Anhydrous Tetrahydrofuran (THF) | 0.2 M |

| Reaction Conditions | |

| Deprotonation Temperature | 0 °C |

| Alkylation Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Work-up & Purification | |

| Quenching Agent | Water |

| Extraction Solvent | Ethyl Acetate |

| Purification Method | Flash Column Chromatography |

| Expected Yield | 85-95% |

Experimental Protocol

This protocol details the synthesis of this compound from Tert-butyl 4-hydroxypiperidine-1-carboxylate.

Materials:

-

Tert-butyl 4-hydroxypiperidine-1-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Allyl bromide

-

Anhydrous tetrahydrofuran (THF)[2]

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Dropping funnel

-

Nitrogen or Argon gas supply

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq). Dissolve the starting material in anhydrous THF (to a concentration of approximately 0.2 M).

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.[3] The addition may cause gas evolution (hydrogen), so it should be done slowly. Stir the resulting suspension at 0 °C for 30-60 minutes.

-

Alkylation: While maintaining the temperature at 0 °C, add allyl bromide (1.1 eq) dropwise to the reaction mixture using a dropping funnel.[3]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of water to decompose any unreacted sodium hydride.

-

Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the mixture and wash with saturated aqueous NH₄Cl solution, followed by brine.

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-